Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-difluorophenyl)-3H-isoindol-1-imine

Lipophilicity Drug-likeness CNS penetration

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine (CAS 717119-59-0, molecular formula C₁₄H₁₀F₂N₂, molecular weight 244.24 g/mol) is a synthetic small molecule belonging to the isoindolin-1-imine class of nitrogen-containing heterocycles. The compound features a 2,3-dihydro-1H-isoindol-1-imine core bearing a 3,4-difluorophenyl substituent at the N2 position.

Molecular Formula C14H10F2N2
Molecular Weight 244.245
CAS No. 717119-59-0
Cat. No. B2879353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-difluorophenyl)-3H-isoindol-1-imine
CAS717119-59-0
Molecular FormulaC14H10F2N2
Molecular Weight244.245
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2
InChIKeyVHNAONYYXQWHGT-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)-3H-isoindol-1-imine (CAS 717119-59-0): Chemical Identity and Compound-Class Profile for Research Procurement


2-(3,4-Difluorophenyl)-3H-isoindol-1-imine (CAS 717119-59-0, molecular formula C₁₄H₁₀F₂N₂, molecular weight 244.24 g/mol) is a synthetic small molecule belonging to the isoindolin-1-imine class of nitrogen-containing heterocycles [1]. The compound features a 2,3-dihydro-1H-isoindol-1-imine core bearing a 3,4-difluorophenyl substituent at the N2 position. Isoindolin-1-imine derivatives have been investigated for diverse pharmacological activities, including NR2B-selective NMDA receptor antagonism, thrombin PAR-1 receptor inhibition, and antiproliferative effects [2]. Computational predictions and homology-model docking studies on structurally related isoindoline analogs indicate that members of this chemotype can interact with the human dopamine D₂ receptor at allosteric binding sites, suggesting potential utility as CNS probe molecules and lead-optimization starting points [3].

Why Generic Isoindoline Analogs Cannot Replace 2-(3,4-Difluorophenyl)-3H-isoindol-1-imine in Receptor-Targeted Studies


Isoindolin-1-imine derivatives with different N2-aryl substitution patterns exhibit distinct electronic, steric, and hydrogen-bonding profiles that materially alter their predicted receptor-interaction fingerprints. The 3,4-difluorophenyl group introduces two electron-withdrawing fluorine atoms in a specific geometry, modulating the electron density of the imine moiety and affecting both the compound‘s lipophilicity (XLogP3-AA = 2.8) and its ability to engage key amino acid residues at allosteric binding sites [1]. By contrast, analogs bearing 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl groups at the N2 position exhibit different conformational preferences, altered hydrogen-bond-acceptor counts, and distinct docking-predicted binding energies (ΔG) at the human dopamine D₂ receptor homology model [2]. Simply interchanging one isoindolin-1-imine analog for another without verifying target-engagement parameters risks introducing uncontrolled variables in structure–activity relationship (SAR) studies, potentially confounding in silico-to-in vitro correlations and lead-optimization trajectories [3].

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)-3H-isoindol-1-imine Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 3,4-Difluorophenyl vs. Unsubstituted Phenyl and 4-Methoxyphenyl Isoindolin-1-imine Analogs

The computed partition coefficient (XLogP3-AA) of 2-(3,4-difluorophenyl)-3H-isoindol-1-imine is 2.8 [1]. For the closest unsubstituted phenyl analog, 2-phenyl-2,3-dihydro-1H-isoindol-1-imine (CAS 27408-84-0, molecular formula C₁₄H₁₂N₂, molecular weight 209.27 g/mol), the computed XLogP3-AA is approximately 2.4, reflecting the absence of the two fluorine substituents [2]. The 2-(4-methoxyphenyl) analog (2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine) possesses an XLogP3-AA of approximately 2.1, as the electron-donating methoxy group lowers lipophilicity relative to both the fluoro-substituted and unsubstituted variants [3]. The ΔXLogP3-AA of +0.4 relative to the unsubstituted phenyl analog and +0.7 relative to the 4-methoxyphenyl analog indicates that the 3,4-difluorophenyl compound resides in a lipophilicity range associated with favorable CNS passive permeability (typically XLogP 2–4) while maintaining a lower risk of excessive logP-driven promiscuity compared to higher-halogenated congeners.

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Acceptor Count and Imine Tautomer Stability: 3,4-Difluorophenyl Substituent Effects on Receptor-Interaction Potential

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine possesses a hydrogen-bond acceptor count of 3 (the imine nitrogen and the two fluorine atoms) and a hydrogen-bond donor count of 1 (the NH of the imine), as computed by Cactvs 3.4.8.18 [1]. By comparison, the unsubstituted 2-phenyl analog has a hydrogen-bond acceptor count of only 1 (the imine nitrogen alone) and a donor count of 1 [2]. The two additional fluorine-mediated hydrogen-bond acceptor sites in the target compound provide extra anchoring points for polar residue interactions within receptor binding pockets. NMR studies on the phthalic imidine tautomerism demonstrate that the 3-amino-1H-isoindol-1-imine form (1a) predominates over the 1,3-diiminoisoindoline form (1i) in a 5:1 ratio in DMSO-d₆ solution, confirming that the imine tautomer is the thermodynamically favored species in polar media [3]. The electron-withdrawing 3,4-difluorophenyl substituent stabilizes this imine tautomer, which is the species required for productive hydrogen-bond contacts with receptor allosteric site residues identified in D₂ homology-model docking studies.

Hydrogen bonding Receptor docking Tautomerism

Class-Level In Vivo Proof-of-Concept: Isoindoline D₂ Ligands Reverse Parkinsonism in the MPTP Mouse Model

A structurally related isoindoline derivative, YaI-01, demonstrated in vivo efficacy in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)–induced Parkinsonism mouse model at a dose of 254 μmol/kg, reversing motor deficits [1]. YaI-01 was one of three isoindolines that, in silico, exhibited superior docking scores and favorable predicted binding energies (ΔG) at the human dopamine D₂ receptor homology model compared to four dioxoisoindoline comparators. Importantly, QSAR toxicity predictions indicated no risk for the isoindoline series, whereas the isoindoline-1,3-dione (dioxoisoindoline) comparators flagged alerts for three kinds of toxicity [2]. Although YaI-01 is not identical to 2-(3,4-difluorophenyl)-3H-isoindol-1-imine, the shared isoindolin-1-imine pharmacophore and D₂ allosteric-site binding hypothesis place the target compound within the same chemotype that has yielded in vivo active probes. This class-level validation strengthens the rationale for procuring and screening 2-(3,4-difluorophenyl)-3H-isoindol-1-imine in phenotypic or target-based CNS assays.

Dopamine D2 receptor Parkinsonism In vivo efficacy

Physicochemical Benchmarking: Molecular Weight and Rotatable Bond Count vs. CNS Drug-Like Space

The target compound possesses a molecular weight of 244.24 g/mol and a rotatable bond count of 1 [1]. This places it within the favorable range for CNS drug-like chemical space (typically MW < 400 g/mol; rotatable bonds ≤ 5) [2]. Compared to larger isoindoline derivatives reported in the D₂ receptor literature—such as US8748608 compounds with MW exceeding 400 g/mol and rotatable bond counts > 8—the present compound has an intrinsically lower molecular complexity, which is associated with higher ligand efficiency (LE = –ΔG / heavy atom count) and a greater probability of favorable ADME properties [3]. The single rotatable bond (the N2–aryl linkage) constrains the conformational space relative to analogs bearing flexible alkyl or alkoxy tethers, potentially reducing entropic penalties upon receptor binding.

Drug-likeness Lead-likeness CNS MPO score

High-Impact Application Scenarios for 2-(3,4-Difluorophenyl)-3H-isoindol-1-imine Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Probe for D₂ Receptor Allosteric Site Mapping

The compound‘s three hydrogen-bond acceptor sites (imine N + two fluorine atoms), single H-bond donor, and constrained N2-aryl rotatable bond make it an ideal minimal pharmacophore probe for systematic SAR exploration of the dopamine D₂ receptor allosteric binding pocket. Its XLogP3-AA of 2.8 positions it within the CNS-permeable range, and its low molecular weight (244.24 g/mol) yields favorable ligand efficiency metrics, enabling subsequent optimization vectors (e.g., introduction of solubility-enhancing groups) without exceeding drug-like property thresholds [1].

Computational Chemistry and Virtual Screening Library Enrichment

The isoindolin-1-imine scaffold, when substituted with electron-withdrawing 3,4-difluorophenyl, provides a distinct electrostatic profile compared to unsubstituted phenyl, methoxyphenyl, or chlorophenyl analogs. This compound can serve as a seed structure for virtual screening campaigns targeting CNS aminergic GPCRs, where the computed properties (MW = 244.24, rotatable bonds = 1, XLogP3-AA = 2.8) align well with CNS MPO desirability criteria [2]. Procuring this specific compound for experimental validation of docking predictions closes the in silico-to-in vitro correlation loop.

In Vitro Pharmacological Profiling Panel for Isoindoline Chemotype Prioritization

Given the class-level evidence that isoindolines lack the QSAR-predicted toxicity flags present in isoindoline-1,3-dione analogs, 2-(3,4-difluorophenyl)-3H-isoindol-1-imine is a rational inclusion in broad profiling panels (e.g., radioligand binding assays across D₁–D₅ receptors, hERG, and CYP450 inhibition) aimed at distinguishing the therapeutic index of isoindoline-based D₂ ligands from dioxoisoindoline-based congeners [3]. The difluoro substitution offers additional hydrogen-bond interaction capability that may translate to differentiated selectivity profiles.

Green Chemistry–Enabled Lead Generation and Scale-Up Feasibility Assessment

Multi-component, catalyst-free synthetic methodologies for isoindolin-1-imine derivatives (e.g., condensation of 2-cyanobenzaldehyde with primary amines and active methylene compounds in ethanol) have been demonstrated with excellent yields and short reaction times [4]. 2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is accessible via such routes using 3,4-difluoroaniline as the amine component. Selecting this compound for early-stage lead generation ensures synthetic tractability and alignment with green chemistry principles, reducing downstream scale-up costs relative to analogs requiring multi-step, protection-group-intensive syntheses.

Quote Request

Request a Quote for 2-(3,4-difluorophenyl)-3H-isoindol-1-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.